molecular formula C16H26BN3O2 B12329576 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine

Cat. No.: B12329576
M. Wt: 303.2 g/mol
InChI Key: FNBGDJVGWZTJIY-UHFFFAOYSA-N
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Description

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is an organic compound with a complex structure that includes a piperazine ring, a pyridine ring, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to participate in boron-mediated reactions, which can influence the compound’s reactivity and interactions with other molecules. The piperazine and pyridine rings contribute to the compound’s overall stability and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is unique due to its combination of a piperazine ring, a pyridine ring, and a dioxaborolane group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C16H26BN3O2

Molecular Weight

303.2 g/mol

IUPAC Name

1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine

InChI

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)14-7-6-13(12-18-14)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3

InChI Key

FNBGDJVGWZTJIY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

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